Product packaging for staufen protein(Cat. No.:CAS No. 139568-71-1)

staufen protein

Cat. No.: B1180047
CAS No.: 139568-71-1
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Description

Staufen proteins are a family of evolutionarily conserved double-stranded RNA-binding proteins (dsRBPs) that are crucial for post-transcriptional gene regulation . Two primary mammalian orthologues, Staufen1 (STAU1) and Staufen2 (STAU2), are recognized. STAU1 is ubiquitously expressed, while STAU2 is predominantly found in the brain . These proteins are key players in multiple pathways of RNA metabolism, including dendritic mRNA transport and localization, translation regulation, and mRNA decay . Researchers utilize Staufen proteins to investigate critical biological processes such as cell polarity establishment, neuronal differentiation, and synaptic plasticity . In neurobiology, Staufen2 has been shown to mediate the asymmetric segregation of cell-fate determinants like Prox1 mRNA during mammalian neurogenesis . Furthermore, Staufen1 is essential for the protein synthesis-dependent late-phase of Long-Term Potentiation (LTP) and the maintenance of mature dendritic spine morphology in hippocampal neurons, linking it directly to learning and memory mechanisms . Beyond the nervous system, Staufen1 also functions as a novel modulator of the Unfolded Protein Response (UPR), amplifying proapoptotic signaling under endoplasmic reticulum stress . Our recombinant Staufen proteins are offered in various active isoforms and formulations, suitable for applications including in vitro binding assays, pull-down experiments, and as critical reagents in neurological disease and cancer research. All products are For Research Use Only and are not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

139568-71-1

Molecular Formula

C5H8O3S2

Synonyms

staufen protein

Origin of Product

United States

Molecular Architecture and Structural Determinants of Staufen Protein Function

Domain Organization and Structural Components

Staufen proteins are modular, characterized by the presence of multiple dsRNA-binding domains connected by regions that afford the protein significant conformational plasticity. nih.gov The number and arrangement of these domains can vary between species and paralogs, contributing to their diverse biological roles. nih.govwikipedia.org For instance, Drosophila Staufen possesses five dsRBDs, whereas the human homologues, Staufen1 (hStau1) and Staufen2 (hStau2), have a different arrangement. nih.govnih.gov Mammalian Staufen proteins also feature a tubulin-binding domain (TBD) and a Staufen-swapping motif (SSM) involved in dimerization. life-science-alliance.org This modular "beads-on-a-string" arrangement is thought to be fundamental to Staufen's functional plasticity. nih.govnih.gov

The hallmark of the Staufen protein family is the presence of multiple double-stranded RNA-binding domains (dsRBDs). nih.gov These domains are conserved protein motifs, typically 65–70 amino acids in length, that fold into a characteristic αβββα structure. nih.govnih.gov This structure is essential for their function, which is to bind to RNA molecules that have adopted a double-stranded or highly structured conformation. nih.gov

Not all dsRBDs within a single this compound are functionally equivalent. life-science-alliance.org In human Staufen1, for example, dsRBD3 and dsRBD4 are the canonical domains responsible for directly binding to dsRNA. nih.govnih.gov In contrast, dsRBD2 and dsRBD5 appear to lack RNA-binding activity and are likely involved in mediating protein-protein interactions. life-science-alliance.org Similarly, in Drosophila Staufen, dsRBD1, dsRBD3, and dsRBD4 have been shown to bind dsRNA in vitro, while dsRBD2 and dsRBD5 have distinct roles. life-science-alliance.orgoup.com This functional specialization among the dsRBDs allows Staufen to act as a scaffold, simultaneously interacting with RNA targets and other protein effectors.

Table 1. Functional Overview of dsRBDs in Human Staufen1 (hStau1)
DomainPrimary FunctionReference
dsRBD2Protein-protein interaction (lacks RNA binding) life-science-alliance.org
dsRBD3Canonical dsRNA binding nih.govnih.gov
dsRBD4Canonical dsRNA binding nih.govnih.gov
dsRBD5Protein-protein interaction (lacks RNA binding) life-science-alliance.org

Connecting the individual dsRBDs are linker regions that are predicted to be unstructured and highly flexible. nih.govlife-science-alliance.org This flexibility is not merely a passive structural feature but is critical to Staufen's function. It allows the multiple dsRBDs to move and orient themselves in various ways, enabling the protein to adapt to and recognize a wide array of RNA targets with different and complex structures. life-science-alliance.org The linker connecting dsRBD3 and dsRBD4, in particular, is flexible and could permit different positioning of these key RNA-binding domains relative to each other. life-science-alliance.org This conformational freedom underpins the "beads-on-a-string" model of Staufen architecture, where the domains can move with a degree of independence, facilitating the recognition of diverse RNA topographies. nih.govnih.gov

Protein-RNA Recognition Mechanisms

Staufen proteins achieve specificity for their mRNA targets not by reading long stretches of linear sequence, but by recognizing distinct secondary and tertiary structures within the RNA. nih.govnih.gov This interaction is a multi-layered process involving the identification of specific binding sites, the recognition of complex structural motifs, and precise molecular contacts with the RNA backbone and bases.

The specific RNA structures that Staufen recognizes are known as Staufen-binding sites (SBS). nih.gov These sites are typically complex stem-loop structures located within the 3'-untranslated region (3'UTR) of target mRNAs. nih.govlife-science-alliance.org An SBS can be formed through two primary mechanisms: intramolecular base-pairing, where sequences within the same 3'UTR fold back on themselves, or intermolecular base-pairing, where a 3'UTR sequence pairs with a sequence from another RNA molecule, such as a long noncoding RNA (lncRNA). nih.gov The best-characterized SBS in a human transcript is a 19-base-pair stem structure within the 3'UTR of ARF1 mRNA. oup.comoup.com

Staufen's binding is critically dependent on the presence of double-stranded RNA secondary structures. nih.govsdbonline.org The protein binds optimally to RNA stem-loops of a sufficient length; for example, the third dsRBD of Drosophila Staufen binds most effectively to stem-loops containing at least 12 uninterrupted base pairs. nih.govembopress.org

In mammals, a significant class of SBS is formed by inverted repeat Alu elements (IRAlus). nih.gov Alu elements are common repetitive sequences in the human genome, and when two are located near each other in opposite orientations within a 3'UTR, they can fold into a stable dsRNA structure that is recognized by Staufen1. nih.govnih.gov Beyond perfect helices, it has been shown that structural imperfections such as mismatches, internal loops, and bulges within RNA stems can provide an additional layer of specificity for Staufen binding. oup.com In Drosophila, the bicoid mRNA 3'UTR contains three distinct stem-loop structures that are essential for its interaction with Staufen. nih.govembopress.org

However, recent structural studies have revealed that Staufen can also "read" sequence features by making direct contact with the edges of bases within the minor groove of the dsRNA. life-science-alliance.orgoup.com Residues from both dsRBD3 and dsRBD4 of human Staufen1 have been shown to contact specific Guanine (G) and Cytosine (C) bases. life-science-alliance.orgoup.com These base-specific interactions, though subtle, are critical for target selection in vivo. life-science-alliance.org Therefore, Staufen's recognition mechanism is a dual process: it first recognizes the general shape of a dsRNA helix through backbone contacts and then fine-tunes its specificity through direct interactions with particular bases in the minor groove. life-science-alliance.orgoup.com

Roles of Staufen Protein in Rna Metabolism

mRNA Localization and Intracellular Transport

Specific mRNA Targets and Localized Expression

Xenopus Oogenesis (e.g., Vg1, VegT RNAs)

In Xenopus oogenesis, mRNA localization is a crucial mechanism for establishing early embryonic asymmetries. nih.govbiologists.com Xenopus Staufen (XStau) proteins are present in oocytes and localize to the vegetal cytoplasm, a region where key maternal mRNAs like Vg1 and VegT are also localized. nih.govbiologists.comresearchgate.net XStau1 is the predominant isoform in oocytes, eggs, and embryos, with levels peaking during mid-oogenesis. nih.gov Immunofluorescence studies have shown XStau1 distributed throughout the oocyte cytoplasm, with a concentration in the vegetal cortical region from stage II onwards. nih.gov This localization partially overlaps with the subcortical endoplasmic reticulum, suggesting a potential role for Staufen in anchoring mRNAs to specific ER-rich domains. nih.gov

Research indicates that Xenopus Staufen is a component of an RNP complex that includes the kinesin motor protein and the vegetally localized Vg1 and VegT RNAs. researchgate.netcapes.gov.br This association is crucial for targeting maternal mRNAs to the vegetal pole, which is necessary for the specification of endoderm and mesoderm. researchgate.net Ectopic expression of a dominant-negative form of XStau (XStau234, containing only a dsRNA-binding domain) has been shown to block the vegetal localization of Vg1 mRNA in Xenopus oocytes, highlighting a functional role for XStau in this process. biologists.comcapes.gov.br Furthermore, XStau proteins undergo transient phosphorylation by the MAPK pathway during meiotic maturation, a period when RNAs like Vg1 RNA are released from their tight vegetal cortex localization. nih.govresearchgate.net These findings suggest that Staufen proteins are involved in both the targeting and/or anchoring of maternal determinants to the vegetal cortex in Xenopus. nih.govresearchgate.net

Neuronal Dendritic mRNA Localization

In neurons, the precise localization of mRNAs to dendrites and synapses is essential for processes such as synaptic plasticity and long-term memory formation. nih.govaimspress.comembopress.org Mammalian Staufen proteins, particularly STAU1 and STAU2, are key factors in the assembly and transport of mRNA localization particles in neurons. sdbonline.orgoup.comaimspress.comembopress.org STAU1 is expressed in many cell types, while STAU2 is predominantly found in the brain and heart. wikipedia.org

STAU1 and STAU2 assemble into RNPs that are thought to transport and localize RNA into dendrites of mature hippocampal neurons. sdbonline.org This transport is often mediated by motor proteins like kinesin and dynein, which move along the cytoskeleton. nih.govplos.org Studies have shown that STAU1 and STAU2 associate with dendritic RNPs. sdbonline.orgembopress.org For instance, STAU1 localization to dendrites is dependent on Myosin Va and actin filaments. nih.govplos.org Blocking the function or expression of Myosin Va or disrupting actin filaments leads to mislocalization of STAU1 and target mRNAs like Map2 mRNA to both axons and dendrites. nih.govplos.org This suggests that Myosin Va plays an instructive role in the dendritic targeting of STAU1-containing RNPs. nih.govplos.org

STAU2 has also been implicated in dendritic mRNA localization and synaptic plasticity in mammalian neurons. sdbonline.orgembopress.org Identification of STAU2 target mRNAs in neurons has revealed that the majority of STAU2-copurifying mRNAs expressed in the hippocampus are present in neuronal processes, further supporting a role for STAU2 in dendritic mRNA regulation. sdbonline.org STAU2 targets are enriched for secondary structures similar to those found in Drosophila Staufen targets. sdbonline.org For example, STAU2 regulates the dendritic localization of the long isoform of Calmodulin 3 (Calm3L) mRNA by binding to a retained intron in its 3'-UTR. embopress.org

Data Table: Examples of Staufen-Associated Localized mRNAs

OrganismStaufen ProteinTarget mRNALocalization SiteKey FindingsSource
XenopusXStau1, XStau2Vg1, VegTVegetal cytoplasmInvolved in targeting and anchoring; associates with kinesin. nih.govbiologists.comresearchgate.netcapes.gov.br
Mammalian (Rat/Human)STAU1, STAU2Map2, Calm3L, ARF1, c-JUN, SERPINE1, IL7R, GAP43, Rgs4, β-actinNeuronal dendrites, various cellular locationsInvolved in transport via cytoskeleton; associated with Myosin Va; targets for decay or translation. sdbonline.orgnih.govaimspress.comembopress.orgplos.orgembopress.orgresearchgate.net
DrosophilaStaufenoskar, bicoidPosterior/Anterior pole of oocyteEssential for embryonic polarity; links mRNA to motor proteins. researchgate.netlife-science-alliance.org

mRNA Stability and Decay Pathways

Beyond localization, Staufen proteins are also involved in regulating mRNA stability, primarily through a mechanism known as Staufen-mediated mRNA decay (SMD). embopress.orgoup.comnih.govnih.gov

Staufen-Mediated mRNA Decay (SMD)

Staufen-mediated mRNA decay (SMD) is a post-transcriptional regulatory mechanism in mammals that leads to the degradation of mRNAs containing a Staufen-binding site (SBS), typically located within their 3'-UTRs. embopress.orgoup.comnih.govnih.gov The SBS is recognized by Staufen proteins (STAU1 and/or STAU2) and often involves double-stranded RNA structures formed by intramolecular base-pairing within the 3'-UTR or intermolecular base-pairing with a noncoding RNA. oup.comnih.govnih.gov

SMD is a translation-dependent decay pathway. embopress.orgnih.gov When translation terminates upstream of an SBS bound by Staufen, it triggers mRNA decay. nih.govpnas.org A key factor in SMD is the ATP-dependent RNA helicase UPF1 (up-frameshift 1), which is also a central component of the nonsense-mediated mRNA decay (NMD) pathway. embopress.orgoup.comnih.govnih.govpnas.org Staufen proteins directly interact with UPF1 and recruit it to the SBS-containing mRNA. embopress.orgresearchgate.netnih.govnih.govpnas.org This interaction enhances UPF1 helicase activity, which is critical for the degradation of the target mRNA. nih.govnih.govpnas.org

Several mRNAs have been identified as targets of SMD, including ADP ribosylation factor (ARF)1 mRNA, c-JUN mRNA, SERPINE1 mRNA, IL7R mRNA, and GAP43 mRNA. embopress.orgresearchgate.net Depletion of either STAU1 or UPF1 leads to increased stability and abundance of these target mRNAs, confirming their regulation by SMD. embopress.orgresearchgate.netoup.com For instance, silencing of STAU1 or UPF1 in HeLa cells increased the abundance of c-JUN, SERPINE1, and IL7R mRNAs. embopress.org Similarly, depleting STAU1 or UPF1 increased the cellular abundance of GAP43 mRNA. embopress.org

Data Table: Examples of SMD Target mRNAs

Target mRNAThis compound InvolvedKey FindingsSource
ARF1STAU1, STAU2Binds 3'-UTR, triggers decay dependent on translation and UPF1. embopress.orgresearchgate.netpnas.org
c-JUNSTAU1, STAU23'-UTR mediates decay; abundance increases upon STAU1/UPF1 depletion. embopress.org
SERPINE1STAU1, STAU23'-UTR mediates decay; abundance increases upon STAU1/UPF1 depletion. embopress.org
IL7RSTAU1, STAU23'-UTR mediates decay; abundance increases upon STAU1/UPF1 depletion. embopress.org
GAP43STAU1, STAU2Abundance increases upon STAU1/UPF1 depletion. embopress.org
REQSTAU1STAU1 binds 3'-UTR and triggers degradation; abundance increases upon STAU1/UPF1 depletion. oup.com

Note: While STAU1 was initially the primary focus for SMD, recent studies indicate STAU2 also participates. nih.govnih.govpnas.org

Interplay with Nonsense-Mediated Decay (NMD) Components (e.g., UPF1)

SMD and Nonsense-Mediated mRNA Decay (NMD) are two distinct but mechanistically related mRNA decay pathways that both utilize the key factor UPF1. embopress.orgoup.comnih.govnih.govpnas.orgbmbreports.org NMD primarily targets mRNAs containing premature termination codons (PTCs), often identified by the presence of exon junction complexes (EJCs) downstream of the PTC. sdbonline.orgembopress.orgresearchgate.net In contrast, SMD is typically splicing-independent and is triggered by Staufen binding to an SBS downstream of a termination codon. sdbonline.orgembopress.orgresearchgate.net

Despite their differences, SMD and NMD compete for the available pool of UPF1. nih.govnih.govbmbreports.org Staufen proteins (STAU1 and STAU2) directly interact with UPF1. researchgate.netnih.govnih.govpnas.org This interaction recruits UPF1 to the mRNA, promoting decay in the context of SMD. researchgate.netnih.govnih.govpnas.org In NMD, UPF1 recruitment is typically mediated by EJCs and other NMD factors like UPF2 and UPF3. sdbonline.orgembopress.org The binding sites for STAU1 and UPF2 on UPF1 overlap, suggesting that STAU1 and UPF2 binding to UPF1 can be mutually exclusive. sdbonline.org This competitive binding to UPF1 contributes to the observed interplay between SMD and NMD. sdbonline.orgnih.govnih.govbmbreports.org Downregulating STAU1, which inhibits SMD, can increase the efficiency of NMD, while downregulating UPF2, which inhibits NMD, can increase the efficiency of SMD. sdbonline.org This competitive relationship allows for fine-tuning of mRNA decay pathways and influences various cellular processes, including cell differentiation. nih.govnih.govpnas.orgbmbreports.org

Regulation of mRNA Translation

Staufen proteins are also involved in regulating mRNA translation, influencing the efficiency of protein synthesis from specific transcripts. sdbonline.orgnih.govoup.comnih.gov

Translational Enhancement of Specific Transcripts

While Staufen is known for its roles in mRNA localization and decay, it can also enhance the translation of certain mRNAs. sdbonline.orgoup.comnih.gov This translational enhancement appears to be dependent on Staufen binding to structured RNA elements, particularly in the 5'-untranslated region (5'-UTR) of target mRNAs. embopress.orgnih.gov

Studies have shown that Staufen1 can upregulate the translation of reporter transcripts containing structured RNA elements, such as the human immunodeficiency virus type 1 (HIV-1) trans-activating response (TAR) element, when fused to the 5' end. nih.govoup.comnih.gov This effect is dependent on the RNA-binding activity of Staufen1 and its interaction with the 5' end of the mRNA. nih.gov Staufen1 expression promotes the loading of these transcripts onto polysomes, indicative of increased translation initiation. nih.gov The interaction of Staufen1 with the 5' end of RNA and ribosomes is thought to facilitate translation initiation. nih.gov

The mechanism of translational enhancement by Staufen appears distinct from its role in SMD. For example, Staufen1 binding to the 5' end of an mRNA harboring a translationally repressive structure can enhance translation rather than trigger decay. embopress.org This highlights the context-dependent nature of Staufen's function in RNA metabolism, where the location of the Staufen binding site within the mRNA can dictate the outcome – either decay or translational enhancement. embopress.org

Association with Ribosomal Components and Polysomes

Staufen proteins are known to associate with ribosomal components and polysomes, suggesting a direct link to the translational machinery. Studies have shown that mammalian Staufen1 and Staufen2 are preferentially found in cellular fractions containing ribosomes and polysomes. oup.compnas.orgnih.govuba.arnih.gov This association is crucial for their function in regulating mRNA translation and transport to specific cellular locations, often coinciding with sites of protein synthesis like the rough endoplasmic reticulum (RER). wikipedia.orgoup.com

Research indicates that the interaction between Staufen and ribosomes can be RNA-independent. nih.govnih.gov Specifically, Staufen1 has been shown to interact directly with the ribosomal protein P0, a component of the 60S ribosomal subunit. nih.govnih.gov This interaction is mediated, at least in part, by the third dsRNA-binding domain (dsRBD3) of Staufen1. nih.gov

Cell fractionation and sucrose (B13894) gradient assays have demonstrated that Staufen co-fractionates with intact ribosomes and polysomes, but not with isolated 40S ribosomal subunits. nih.gov This suggests that Staufen associates with assembled ribosomes or actively translating complexes. The presence of Staufen in ribosome-containing ribonucleoprotein (RNP) particles, which also include proteins like kinesin, protein phosphatase 1, and nucleolin, further supports its role in coupling mRNA transport with translation. oup.comnih.govnih.gov

This compoundAssociated Ribosomal ComponentsInteraction DependencyKey Interacting Protein
Staufen1Intact Ribosomes, PolysomesRNA-independentRibosomal protein P0
Staufen2Intact Ribosomes, PolysomesRNA-independentNot explicitly defined in search results

This close association with ribosomes and polysomes positions Staufen proteins to directly influence the translation of bound mRNAs.

Modulation of Internal Ribosome Entry Site (IRES)-Mediated Translation

Staufen proteins have been identified as IRES trans-acting factors (ITAFs) that can modulate translation initiation mediated by internal ribosome entry sites (IRESs). nih.govoup.comresearchgate.net IRES elements are RNA structures within the 5' untranslated region (UTR) of certain mRNAs that allow for cap-independent translation initiation, particularly important during conditions where canonical cap-dependent translation is suppressed, such as during stress or viral infection. nih.gov

Staufen's ability to bind structured RNA, including dsRNA elements, is critical for its function as an ITAF. life-science-alliance.orgoup.com Studies have shown that Staufen1 can interact with IRES elements in viral RNAs, such as those found in Human Immunodeficiency Virus type 1 (HIV-1) and Hepatitis C virus (HCV), and influence their translation efficiency. oup.comresearchgate.netoup.com For instance, Staufen1 has been shown to bind to the 5' UTR of HIV-1 viral RNA and promote its cap-independent translation initiation via the IRES. oup.comresearchgate.net Depletion of Staufen1 reduces HIV-1 vRNA translation, while overexpression enhances HIV-1 IRES activity. researchgate.net Similarly, Staufen1 is required for HCV replication and its downregulation nearly abolishes HCV replication, partly by influencing HCV IRES-mediated translation. oup.com

The modulation of IRES activity by Staufen highlights its role in alternative translation initiation pathways, which are crucial for the expression of specific genes under various physiological and pathological conditions. nih.gov

Pre-mRNA Splicing Regulation

Beyond its well-established cytoplasmic roles, Staufen1 has also been found to play a role in the regulation of alternative pre-mRNA splicing. nih.govplos.orgoup.comrupress.org This function adds another layer to Staufen's involvement in controlling gene expression at the post-transcriptional level.

Research, particularly in the context of Myotonic Dystrophy type 1 (DM1), has revealed that Staufen1 is increased in affected skeletal muscle and interacts with the expanded CUG repeats in the mutant DMPK mRNA. nih.govplos.orgrupress.org While Staufen1 interacts with these toxic RNA aggregates, it is not stably sequestered by them, unlike some other RNA-binding proteins involved in DM1 pathology. rupress.org

Importantly, overexpression of Staufen1 has been shown to rescue the aberrant alternative splicing of certain pre-mRNAs that are misregulated in DM1, such as the insulin (B600854) receptor (INSR) and chloride channel 1 (CLC1) pre-mRNAs. nih.govplos.org This suggests that increased Staufen1 levels may represent an adaptive response in DM1. nih.gov The mechanism involves Staufen1 regulating the alternative splicing of INSR exon 11 by binding to Alu elements located in intron 10 of the INSR pre-mRNA. plos.org This indicates that Staufen1 can influence splicing by interacting with specific RNA elements within pre-mRNAs.

A high-throughput screen identified numerous alternative splicing events regulated by Staufen1, demonstrating a broader impact of Staufen1 as a splicing regulator. plos.org Staufen1-regulated alternative splicing events are often associated with the presence of Alu elements in intronic regions flanking the alternative exon. plos.org

Pre-mRNA Target (Example)Splicing Event RegulatedThis compound InvolvedContext (Example)
INSRExon 11 inclusion/exclusionStaufen1Myotonic Dystrophy type 1
CLC1Alternative splicingStaufen1Myotonic Dystrophy type 1

Data compiled from search results nih.govplos.org.

This function in pre-mRNA splicing regulation reveals a nuclear or nucleocytoplasmic role for Staufen1, expanding its known activities in RNA metabolism.

Nuclear Export of Specific mRNA Species

Staufen proteins, particularly Staufen2 isoforms and Staufen1, are involved in the nuclear export of specific mRNA species. nih.govoup.comuniprot.orgnih.govrupress.orgjst.go.jp This role is consistent with their function in cytoplasmic mRNA transport and localization, as mRNAs must first be exported from the nucleus to reach their cytoplasmic destinations.

Mammalian Staufen2 isoforms (Stau262 and Stau259) have been shown to shuttle between the nucleus and the cytoplasm. rupress.orgjst.go.jp Their nuclear export can be mediated by different exportins; Stau2 isoform 1 export is independent of XPO1/CRM1 and requires Exportin-5 (Exp-5), while isoforms 2 and 3 can utilize both XPO1/CRM1-dependent and independent pathways. uniprot.orgrupress.org Exportin-5 is known to mediate the nuclear export of certain dsRNA-binding proteins. rupress.org

Staufen1 has also been implicated in promoting the nuclear export of specific mRNAs. In the context of DM1, Staufen1 interacts with mutant CUGexp mRNAs and promotes their nuclear export, an effect dependent on its third dsRNA-binding domain and nuclear localization signal. nih.govrupress.org

Furthermore, Staufen1-containing transport granules in neuronal dendrites have been shown to colocalize with components involved in nuclear export, such as the NXF1-related protein mNXF7 and the microtubule-associated protein MAP1B. nih.gov MAP1B can bind to both NXF export cofactors and Staufen1, suggesting a network of interactions that may couple mRNA export with subsequent cytoplasmic trafficking along microtubules. nih.gov

The shuttling activity and interaction with export machinery highlight Staufen's role in bridging nuclear RNA processing and export with cytoplasmic mRNA transport and localization.

This compoundInvolved in Nuclear Export ofExport Pathway/Factors Involved (Examples)
Staufen1Specific mRNAs (e.g., CUGexp mRNA)Dependent on dsRBD3 and NLS; potentially linked to NXF factors and MAP1B
Staufen2Specific RNAsExportin-5 (isoform 1); XPO1/CRM1 and independent pathways (isoforms 2 and 3)

Data compiled from search results nih.govrupress.orguniprot.orgnih.govrupress.orgjst.go.jp.

The involvement of Staufen in nuclear export underscores its comprehensive role in the lifecycle of specific mRNAs, from potentially influencing their processing in the nucleus to directing their localization and translation in the cytoplasm.

Staufen Protein in Developmental and Biological Processes

Embryonic Development and Cell Polarity

Staufen's role in embryonic development is well-documented, particularly in the establishment of cellular polarity and the localization of maternal determinants that pattern the developing embryo. nih.govwikipedia.orgnih.gov

Anterior-Posterior Axis Specification

In Drosophila, Staufen is a key maternal effect protein required for the correct specification of the anterior-posterior axis of the embryo. wikipedia.orguniprot.org It is essential for the localization of both bicoid (bcd) mRNA to the anterior pole and oskar (osk) mRNA to the posterior pole of the oocyte. wikipedia.orguniprot.orgsdbonline.orgbiologists.com Staufen protein localizes to the posterior pole early in oogenesis, potentially in association with oskar RNA, and is needed to anchor other posterior determinants. sdbonline.org By the time the egg is laid, Staufen is also concentrated at the anterior pole with bicoid mRNA. sdbonline.org This co-localization and anchoring are crucial for establishing the gradients of Bicoid and Oskar proteins that determine anterior and posterior fates, respectively. wikipedia.orguniprot.orgbiologists.comsdbonline.org Studies using genetic screens in Drosophila have identified novel genes involved in anterior-posterior axis formation by monitoring the localization of GFP-tagged Staufen, highlighting its utility as a marker for oocyte polarity. biologists.com

mRNA TargetPole LocalizationRole of StaufenOrganismSource
bicoidAnteriorRequired for anchoring biologists.comsdbonline.orgDrosophila wikipedia.orguniprot.orgsdbonline.orgbiologists.comsdbonline.org
oskarPosteriorRequired for localization and anchoring sdbonline.orgbiologists.comDrosophila wikipedia.orguniprot.orgsdbonline.orgbiologists.comsdbonline.org

Germ Cell Formation and Migration

Staufen proteins are involved in the formation and migration of germ cells. In Drosophila, Staufen is found in the pole plasm at the posterior end of the egg, a specialized cytoplasm containing determinants for germ cell formation. sdbonline.org While initially concentrated, this compound diffuses away from the posterior pole during later stages and is not specifically incorporated into pole cells. sdbonline.org

In zebrafish, both Staufen1 and Staufen2 are required for the survival and migration of primordial germ cells (PGCs). nih.govresearchgate.netsdbonline.orgnih.gov Depletion of either Staufen1 or Staufen2 leads to aberrant PGC migration and embryo death. nih.govresearchgate.netnih.gov This function is linked to the regulation of vasa mRNA, a marker for PGCs, whose asymmetric localization in the germplasm is critical for germ cell specification and is controlled by direct binding of this compound to vasa mRNA. nih.gov

Germ Layer Determination

While Staufen is critical for establishing the anterior-posterior axis which indirectly influences cell fate, studies in zebrafish have indicated that compromising Staufen1 or Staufen2 function does not directly affect germ layer patterning. nih.gov This suggests that while Staufen is vital for early polarity and germ cell development, its direct involvement in the fundamental process of germ layer determination may be limited compared to its roles in mRNA localization.

Neurobiological Functions

Beyond embryonic development, Staufen proteins have significant and conserved roles in the nervous system, participating in neuronal differentiation, morphogenesis, synaptic plasticity, and memory formation. nih.govresearchgate.net

Neuronal Differentiation and Morphogenesis

Staufen proteins are important for the early differentiation of neurons. nih.gov In Drosophila neuroblasts, Staufen is responsible for the asymmetric dispersion of prospero mRNA, a determinant of neural cell fate, into the ganglion mother cells during asymmetric cell division. wikipedia.orgnih.govsdbonline.orgnih.gov This asymmetric localization is essential for the proper development and specification of the Drosophila nervous system. nih.gov

In mammals, STAU1 and STAU2 contribute to neurogenesis and neuronal development. nih.govplos.org STAU2 plays a crucial role in cell fate specification during mouse neurogenesis, localizing into differentiating intermediate progenitor cells and neurons to promote differentiation and suppress the stem cell state. nih.govresearchgate.netresearchgate.net STAU1 has also been shown to be involved in neuronal differentiation, with its depletion inhibiting the process and overexpression enhancing it. nih.gov This function is partly mediated through the regulation of STAU1 mRNA stability by miR-142-3p, which is itself regulated by the RNA-binding protein Lin28B. nih.gov

STAU proteins are also critical for neuronal morphogenesis, particularly the development and maintenance of dendrites and dendritic spines, the sites of excitatory synapses. nih.govnih.govpnas.orgresearchgate.net Mammalian STAU2 is required for dendritic spine morphogenesis in hippocampal neurons. nih.govnih.govresearchgate.net Downregulation of STAU2 leads to a reduction in the number of dendritic spines and synapses, along with an increase in filopodia-like structures. nih.govresearchgate.net STAU1 is also important for mammalian neuronal morphogenesis. nih.gov

OrganismProcessStaufen RoleKey mRNA Targets (if specified)Source
DrosophilaNeuroblast Asymmetric DivisionLocalizes prospero mRNA to ganglion mother cellprospero wikipedia.orgnih.govsdbonline.orgnih.gov
MouseNeurogenesisPromotes differentiation of intermediate progenitors and neurons (STAU2)Not specified nih.govresearchgate.netresearchgate.net
Human/MouseNeuronal DifferentiationInvolved in post-transcriptional regulation (STAU1)STAU1 mRNA (regulated by miR-142-3p) nih.gov
MammalsDendritic MorphogenesisRequired for dendritic spine formation and maintenance (STAU2), also STAU1β-actin mRNA (STAU2) nih.govnih.govpnas.orgresearchgate.net

Synaptic Plasticity and Memory Formation

Staufen proteins have a conserved role in synaptic plasticity and memory formation in various organisms, including Drosophila and mammals. nih.govresearchgate.netpnas.org They are components of ribonucleoprotein particles (RNPs) that transport mRNAs along microtubules into dendrites, allowing for local protein synthesis at synapses in response to neuronal activity. nih.govresearchgate.netnih.govresearchgate.netpnas.orgsdbonline.orgsciencealert.com This local translation is considered a fundamental mechanism underlying long-lasting synaptic plasticity, which is crucial for learning and memory. pnas.orgsciencealert.com

In Drosophila, the Staufen/Pumilio pathway is implicated in long-term memory. sdbonline.org Staufen is required in the adult brain for long-term memory formation, and its expression can be induced under conditions of long-term memory formation via a CREB-dependent pathway. nih.gov

In mammals, STAU proteins, particularly STAU2, are involved in synaptic plasticity. nih.govresearchgate.netsciencealert.com STAU2 contributes to metabotropic glutamate (B1630785) receptor (mGluR)-induced protein synthesis-dependent long-term depression (LTD). nih.gov Studies in rats with Stau2 deficiency have shown impaired learning and memory, linking STAU2 directly to these processes. sciencealert.com The balance between long-term potentiation (LTP) and LTD appears important, and Stau2 deficiency affects this balance. sciencealert.com While initial studies in mice lacking STAU1 did not observe significant deficits in learning and memory, they did show deficits in locomotor activity and impaired delivery of STAU1-containing RNPs to dendrites. pnas.org The relationship between Staufen expression and synaptic plasticity is complex, with both knockdown and overexpression potentially impairing plasticity. frontiersin.org

OrganismProcessStaufen RoleSource
DrosophilaLong-Term MemoryRequired for formation, part of Staufen/Pumilio pathway nih.govresearchgate.netsdbonline.org
MammalsSynaptic PlasticityInvolved in dendritic mRNA transport and local translation, contributes to LTD (STAU2) nih.govresearchgate.netnih.govresearchgate.netsdbonline.orgsciencealert.com
RatLearning and MemorySTAU2 deficiency impairs learning and memory, affects LTP/LTD balance sciencealert.com
MouseLearning and MemorySTAU1 deficiency shows impaired RNP delivery to dendrites, potential subtle deficits not ruled out pnas.org
MammalsMemory FormationBelieved to contribute to transport and activity-dependent translation of localized mRNAs at synapses researchgate.netresearchgate.net
Role in Long-Term Memory (LTM)

Research, particularly in Drosophila, has strongly implicated Staufen in the formation of long-term memory. Studies have shown that Staufen is required in the adult brain for long-term memory formation following olfactory learning. frontiersin.orgnih.govwikipedia.org This role is linked to the protein's involvement in the pumilio/staufen pathway, which is thought to contribute to synapse-specific modification through the local control of mRNA translation. frontiersin.orgwikipedia.org

In mammals, Staufen2 (Stau2) has been identified as a key player in memory formation and synaptic plasticity. nih.govneobioscience.comnih.govcloudna.cn Studies in rats where Stau2 synthesis was suppressed demonstrated impaired learning ability and significant memory deficits compared to control rats. neobioscience.com This suggests a conserved role for Staufen proteins in the molecular mechanisms underlying learning and memory, likely through directing mRNA to neuronal synapses and influencing local protein synthesis required for long-lasting synaptic changes. neobioscience.comnih.gov

Activity-Dependent Regulation of Dendritic Growth

Staufen proteins are also involved in the regulation of dendritic development and plasticity in an activity-dependent manner. In Drosophila larval motor neurons, Staufen is required for activity-dependent structural plasticity of dendrites. nih.govgenecards.org This process involves the transcription factor Adf-1, which regulates Staufen expression downstream of CaMKII and neural activity, influencing dendrite growth. genecards.org

In mammalian neurons, Stau2 is crucial for dendritic spine morphogenesis and synapse number. cloudna.cnuniprot.org Downregulation of Stau2 in mature hippocampal neurons leads to a significant reduction in the number of dendritic spines and a decrease in the number of synapses. uniprot.org This highlights the importance of Staufen proteins in shaping neuronal architecture and connectivity in response to neuronal activity, a process fundamental for proper nervous system function.

Roles in Cellular Stress Responses

Cells are constantly exposed to various forms of stress, and intricate mechanisms are in place to maintain homeostasis. Staufen proteins participate in these stress response pathways, particularly in the formation and regulation of stress granules.

Unfolded Protein Response (UPR) Modulation

Staufen1 (STAU1) has been identified as a novel modulator of the Unfolded Protein Response (UPR), a critical pathway activated by endoplasmic reticulum (ER) stress. wikipedia.orgbiogps.org STAU1 is required for apoptosis induced by the activation of the PERK-CHOP pathway, a proapoptotic branch of the UPR. wikipedia.orgbiogps.org STAU1 levels increase in response to various ER stressors, and its overexpression is sufficient to induce apoptosis through this pathway. wikipedia.orgbiogps.org Conversely, knockdown of STAU1 has been shown to reduce UPR activation and apoptosis in response to ER stress in cellular and animal models. wikipedia.orgbiogps.org

Research indicates that STAU1 overabundance, observed in several neurodegenerative disease models, reduces cellular resistance to ER stress and precipitates apoptosis. wikipedia.orgbiogps.org

Regulation of Autophagy Pathways

STAU1 is also implicated in the regulation of autophagy, a cellular process for degrading and recycling damaged organelles and protein aggregates. Elevated levels of STAU1 are associated with autophagy defects in various neurodegenerative disease models. wikipedia.orgbiogps.org

Studies have shown that STAU1 directly interacts with the 5'UTR of mTOR mRNA, enhancing its translation. The mechanistic target of rapamycin (B549165) (mTOR) is a master regulator of cellular stress responses, including autophagy. Increased mTOR translation due to STAU1 overabundance leads to mTOR hyperactivation, which in turn impairs autophagic flux. This suggests a mechanism by which STAU1 contributes to the accumulation of misfolded proteins and damaged organelles observed in neurodegenerative conditions. Reducing STAU1 levels has been shown to normalize mTOR activity and improve autophagy in these models.

Formation and Composition of Stress Granules

Staufen proteins, both STAU1 and STAU2, are recruited to stress granules (SGs), which are transient cytoplasmic aggregates of stalled translation initiation complexes and RNA-binding proteins that form in response to various cellular stresses.

The recruitment of Staufen to SGs is observed under conditions such as oxidative stress and ER stress. While Staufen is a component of SGs, it is not essential for their formation, as SGs can still form in cells depleted of Staufen. Interestingly, STAU1 appears to play a role in modulating SG assembly or dissolution. STAU1 knockdown can facilitate SG formation, while STAU1 overexpression can impair their formation. This suggests that STAU1 might be involved in the recovery from stress by stabilizing polysomes and promoting SG dissolution.

The composition of Staufen-containing stress granules includes various components of the translation machinery and other RNA-binding proteins. Studies have shown that Staufen SGs contain poly(A)-binding protein (PABP), RNA-binding proteins like HuR and TIAR, and small ribosomal subunits, but generally exclude large ribosomal subunits.

Here is a summary of key findings regarding Staufen and stress granules:

Stress InducerThis compound(s) InvolvedEffect on Stress Granule FormationKey Associated Proteins in SGs
Oxidative StressSTAU1, STAU2Recruitment; STAU1 overexpression impairsPABP, HuR, TIAR, small ribosomal subunits
Endoplasmic Reticulum StressSTAU1, STAU2RecruitmentPABP, HuR, TIAR, small ribosomal subunits
Translation Initiation BlockersSTAU1RecruitmentNot specified in detail
STAU1 KnockdownSTAU1Facilitates formation-

Contributions to Oncogenic Processes

Emerging research indicates that Staufen proteins, particularly STAU1 and STAU2, can contribute to oncogenic processes, although their role can be complex and context-dependent, sometimes acting as oncogenes and at other times as tumor suppressors depending on the cancer type and stage.

STAU1 has been linked to the development and progression of several cancers, including prostate cancer, high-grade gliomas, and lung squamous cell carcinoma. Its influence on cancer appears to stem from its role in regulating mRNA metabolism, including translation and decay, of genes involved in cell proliferation, migration, and survival. For instance, STAU1 can enhance the translation of oncogenic proteins like c-myc by binding to their mRNA. Conversely, STAU1 can also promote the degradation of mRNAs encoding proteins that might suppress tumors, such as THBS1 in lung cancer, where high STAU1 levels are associated with longer recurrence-free survival.

STAU2 has also been identified as a critical mediator in tumor progression. High expression levels of STAU2 have been associated with poor clinical outcomes in pancreatic adenocarcinoma. Knockdown of STAU2 in pancreatic cancer cells has been shown to significantly reduce cell growth, migration, and invasion, and induce apoptosis. This suggests that STAU2 can act as an oncogene in this context, influencing the expression of target genes that promote malignancy.

The dual nature of Staufen's role in cancer highlights the intricate balance of post-transcriptional regulation and its impact on cellular fate in different disease contexts.

This compoundCancer Type(s) Implicated InObserved Role (Oncogene/Tumor Suppressor)Mechanism Examples
STAU1Prostate cancer, Gliomas, Lung cancer, RhabdomyosarcomaContext-dependent (Oncogene or Tumor Suppressor)Enhances c-myc translation, Promotes THBS1 mRNA degradation
STAU2Pancreatic adenocarcinomaOncogenePromotes cell growth, migration, invasion; Inhibits apoptosis

Regulation of Cell Growth and Proliferation

STAU1 plays a role in regulating cell growth and proliferation, partly through its influence on the expression of cell cycle regulators wikipedia.orgnih.gov. STAU1-mediated post-transcriptional regulation of cell cycle mRNAs has been shown to affect the proliferation of non-transformed cells, with dysregulation observed in STAU1-depleted cells wikipedia.org. STAU1 can bind to the 3'UTR of E2F1 mRNA, impacting its translation and promoting the G1/S transition of the cell cycle wikipedia.orgmdpi.com.

The levels of STAU1 protein fluctuate throughout the cell cycle, increasing during the S and G2 phases and decreasing rapidly during mitosis wikipedia.orgoup.com. This decrease in mitosis is mediated by the ubiquitin-proteasome system, specifically through degradation by the anaphase-promoting complex/cyclosome (APC/C) wikipedia.orgoup.comresearchgate.net. Interaction with APC/C adapter proteins Cdc20 and Cdh1 promotes STAU1 degradation in mitotic cells wikipedia.orgoup.com.

While STAU1 is essential in untransformed cells, its overexpression in cancer cells can impair proliferation researchgate.netmdpi.com. However, studies in certain cancer cell lines, such as HCT116 and HEK293, have indicated that STAU1 depletion or knockout did not impair cell proliferation mdpi.com. Conversely, increased STAU1 expression has been associated with enhanced cell proliferation in embryonal rhabdomyosarcoma cells wikipedia.org. The effect of STAU1 on proliferation appears to be complex and potentially context-dependent, involving the regulation of various cell cycle-related transcripts nih.gov.

Influence on Apoptotic Pathways

STAU1 is involved in influencing apoptotic pathways, and its expression levels can be critical in determining cell fate, particularly in cancer cells nih.govmdpi.commdpi.com. Misregulation of STAU1 expression can shift the balance between pro- and anti-apoptotic genes nih.gov.

STAU1 can induce apoptosis through multiple pathways, including the activation of the PERK-CHOP pathway, which is part of the unfolded protein response (UPR) mdpi.comnih.govnih.gov. Overabundance of STAU1 has been shown to reduce cellular resistance to endoplasmic reticulum (ER) stress and precipitate apoptosis via the PERK-CHOP pathway nih.govnih.gov. Exogenous expression of STAU1 was sufficient to cause apoptosis through this pathway nih.govnih.gov. STAU1 knockout or knockdown cells exhibited attenuated UPR and apoptosis in response to ER stressors nih.govnih.gov.

A mutation mimicking phosphorylation of STAU1 serine 20 has been shown to trigger apoptosis and impair proliferation in transformed cells, suggesting this residue's importance in the molecular mechanism leading to apoptosis researchgate.netmdpi.com. This phosphomimicry alters STAU1's ability to regulate translation and mRNA decay, indicating that its post-transcriptional regulatory functions control the balance between proliferation and apoptosis researchgate.netmdpi.com.

STAU2 has also been linked to apoptosis; its downregulation in HCT116 colorectal cancer cells increased DNA damage and promoted apoptosis frontiersin.org. Additionally, 150 STAU2-bound mRNAs have been found to encode proteins related to cell death or apoptotic pathways oup.com.

Involvement in Immune Response and Viral Replication

Staufen proteins are involved in the immune response and interact with various RNA viruses, influencing their replication mdpi.comresearchgate.netbmbreports.org.

Modulation of RNA Interference (RNAi) Machinery

Staufen proteins have been implicated in modulating the RNA interference (RNAi) machinery life-science-alliance.orgnih.govoup.com. The Caenorhabditis elegans homolog, STAU-1, functionally interacts with microRNAs (miRNAs) nih.gov. Loss-of-function mutations in stau-1 can suppress phenotypes of certain miRNA mutants nih.gov. STAU-1 appears to negatively modulate miRNA activity downstream of miRNA biogenesis, possibly by competing with miRNAs for binding to the 3' untranslated region (UTR) of target mRNAs nih.gov.

STAU2 has also been linked to the miRNA machinery. Its nuclear export can be dependent on the miRNA-export factor Exportin5 oup.com. Additionally, mRNAs of miRNA processing factors Drosha and Dicer were found to be upregulated in STAU2-deficient neurons oup.com.

Interaction with RNA Viruses (e.g., HIV-1, Influenza Virus)

Staufen proteins, particularly STAU1 and STAU2, interact with various RNA viruses, affecting their replication cycles life-science-alliance.orgnih.govmdpi.comresearchgate.netbmbreports.orgmdpi.com.

HIV-1: STAU1 associates with HIV-1 genomic RNA and the viral precursor Gag protein (pr55Gag) asm.orgfrontiersin.org. It is selectively encapsidated into HIV-1 particles bmbreports.orgmdpi.comasm.org. Both overexpression and depletion of STAU1 can modulate pr55Gag multimerization and affect virus-like particle (VLP) production and viral infectivity bmbreports.orgasm.orgfrontiersin.org. STAU1 is thought to be an important cofactor for viral replication, involved in steps dependent on Gag functions, such as assembly asm.org. STAU1 knockout cells showed mistrafficking of HIV-1 RNA to stress granules, leading to reduced virus production and impaired infectivity bmbreports.org.

STAU2 also interacts with HIV-1. It interacts with the viral protein Rev, enhancing Rev-associated viral RNA export from the nucleus to the cytoplasm researchgate.netmdpi.com. STAU2 also interacts with HIV-1 Gag and is incorporated into virions, and encapsidated STAU2 has been reported to boost viral infectivity researchgate.netmdpi.com.

Influenza Virus: STAU1 has been identified as an interacting factor of the influenza A virus non-structural protein 1 (NS1) and is required for efficient replication of Influenza A Virus (IAV) nih.govfrontiersin.org. STAU1 can interact with influenza A virus ribonucleoproteins nih.gov. Chicken STAU2 interacts with H5N1 avian influenza virus NS1 protein and promotes viral replication by enhancing the nuclear export of NS1 mRNA frontiersin.orgresearchgate.net.

Other RNA Viruses: STAU1 has been reported to enhance the replication of other RNA viruses, such as Hepatitis C Virus (HCV) and Rabies virus nih.govresearchgate.netbmbreports.org. STAU1 can bind to the 3'UTR of HCV RNA and is thought to play a role in its replication bmbreports.orgfrontiersin.org. For Rabies virus, downregulation of endogenous STAU1 has been shown to increase viral replication, suggesting STAU1's possible involvement in host resistance nih.gov. STAU1 also promotes replication of infectious bursal disease virus (IBDV) by binding to viral genomic dsRNA and attenuating the MDA5-dependent induction of interferon-beta nih.govmdpi.comfrontiersin.org.

STAU1 can influence viral protein synthesis. It can compete with the interferon-induced, dsRNA-activated protein kinase PKR for binding dsRNA, thus preventing PKR activation, which would otherwise block viral protein synthesis mdpi.com.

Regulation of Inflammatory Gene Expression

STAU1 is involved in the regulation of inflammatory gene expression mdpi.com. Through post-transcriptional regulation, STAU1 can control the expression of multiple mRNAs coding for inflammatory and immune response proteins mdpi.com. High expression of STAU1 has been shown to lead to changes in the expression levels of various inflammatory and immune response genes, including IFIT2, IFIT3, OASL, and CCL2 nih.govnih.govspandidos-publications.com.

STAU1 can upregulate the translation of netrin-1 (B1177949) mRNA, a proinflammatory protein mdpi.com. Its expression can be induced by inflammatory processes, potentially leading to signal amplification through the post-transcriptional regulation of STAU1-bound mRNAs mdpi.com. STAU1's ability to compete with innate immune response proteins like MDA5 and PKR for dsRNA binding can prevent their activation mdpi.com. STAU1-mediated upregulation of IFIT3 and netrin-1 can lead to enhanced immune response and inflammation mdpi.com.

STAU1 also plays a noncanonical role in regulating the immune response to the inhibition of DNA methylation by stabilizing endogenous retrovirus (ERV) RNAs pnas.org. These stabilized ERV RNAs can trigger a downstream immune response mediated by PKR and MDA5 pnas.org.

Influence on Myogenesis and Neuromuscular Junction Plasticity

Staufen proteins, specifically STAU1 and STAU2, are expressed in skeletal muscle and are associated with myogenesis and the plasticity of the neuromuscular junction (NMJ) nih.govresearchgate.netnih.gov.

STAU1 and STAU2 accumulate preferentially within the postsynaptic sarcoplasm of muscle fibers and at newly formed ectopic synapses nih.govresearchgate.net. Their levels are higher in slow muscles compared to fast-twitch muscles nih.govresearchgate.net. Muscle denervation induces a significant increase in the expression of both STAU1 and STAU2 in the extrasynaptic compartment of both fast and slow muscles nih.govresearchgate.net.

Expression of STAU1 and STAU2 is increased during myogenic differentiation nih.govresearchgate.net. Treatment of myotubes with neuronal factors like agrin and neuregulin induces a further increase in their expression nih.govresearchgate.net. This suggests that STAU1 and STAU2 are key components of the postsynaptic apparatus in muscle and contribute to the maturation and plasticity of the neuromuscular junction nih.govresearchgate.net.

STAU1 levels are abundant in embryonic muscles and decrease as muscles mature nih.gov. A similar pattern is observed as cultured myoblasts differentiate into myotubes nih.gov. Muscle degeneration/regeneration experiments showed that STAU1 increases after injury before returning to low levels seen in mature muscle nih.gov. This modulation of STAU1 expression during muscle development and regeneration indicates its role in muscle fiber plasticity and maturation nih.gov.

Overexpression of muscle-specific STAU1 has been shown to induce progressive skeletal muscle atrophy in mice, mediated by increased expression of atrogenes and negative regulation of PI3K/AKT signaling via PTEN upregulation oup.com. This highlights a novel function of STAU1 in muscle plasticity in vivo oup.com.

Expression Levels of STAU1 and STAU2 in Muscle Types

Muscle TypeSTAU1 LevelSTAU2 LevelSource
Slow MuscleGreaterGreater nih.govresearchgate.net
Fast-TwitchLowerLower nih.govresearchgate.net

Effect of Denervation on STAU1 and STAU2 Expression

ConditionSTAU1 Expression (Extrasynaptic)STAU2 Expression (Extrasynaptic)Source
InnervatedBasalBasal nih.govresearchgate.net
DenervatedSignificantly IncreasedSignificantly Increased nih.govresearchgate.net

Influence of Neuronal Factors on STAU1 and STAU2 Expression in Myotubes

TreatmentSTAU1 ExpressionSTAU2 ExpressionSource
UntreatedBasalBasal nih.govresearchgate.net
Agrin/NeuregulinIncreasedIncreased nih.govresearchgate.net

Interactions and Regulatory Networks of Staufen Protein

Protein-Protein Interactions

Staufen's functionality is largely dictated by its interaction with a diverse set of proteins. These interactions are crucial for linking mRNA cargos to the cellular machinery responsible for their transport and translational control.

Cytoskeletal Elements (e.g., Tubulin)

Staufen proteins are known to associate with the cytoskeleton, a critical interaction for the transport of mRNA-containing granules. molbiolcell.orgresearchgate.net In mammalian cells, Staufen has been shown to contain a microtubule-binding domain and directly binds to tubulin. wikipedia.orgnih.govcapes.gov.br This interaction is essential for the movement of Staufen-containing RNP granules along microtubules to their subcellular destinations. nih.govmolbiolcell.org For instance, in oligodendrocytes, both Staufen 1 and Staufen 2 granules are found associated with microtubules in the proximal processes. molbiolcell.orgresearchgate.net This association is not merely passive; it is a dynamic process that facilitates the transport of specific mRNAs to sites of local translation, such as the rough endoplasmic reticulum. wikipedia.orgnih.govcapes.gov.br

Motor Proteins (e.g., Kinesin, Dynein)

The movement of Staufen-containing RNP complexes along microtubules is an active process driven by motor proteins. Staufen has been shown to interact with both kinesin and dynein, motors that mediate transport towards the plus and minus ends of microtubules, respectively. oup.com

The interaction with kinesin , a plus-end directed motor, is well-documented. nih.govsdbonline.org Studies in Drosophila and Xenopus have provided evidence for Staufen's association with kinesin, facilitating the transport of mRNA to specific cellular locations. biologists.comresearchgate.net In mammalian cells, kinesin has been identified as a component of Staufen 1-containing RNP complexes, and this interaction appears to be RNA-independent. nih.gov This suggests a direct or indirect protein-protein interaction that links the mRNA cargo, via Staufen, to the transport machinery. nih.gov

Interaction with dynein , a minus-end directed motor, has also been observed in human Staufen-containing complexes, suggesting the capacity for bidirectional movement along microtubules. oup.com In the context of Drosophila oskar mRNA transport, Staufen is involved in inactivating dynein upon the mRNP's entry into the oocyte, which is a crucial step for subsequent kinesin-driven posterior localization. biorxiv.orgresearchgate.net

Ribosomal Proteins (e.g., P0)

A significant body of evidence points to the association of Staufen with the translational machinery. Staufen co-fractionates with ribosomes and polysomes, indicating its presence in translationally active or silenced RNP complexes. molbiolcell.orgnih.govpnas.org A key interaction in this context is with the ribosomal protein P0 (RPLP0). nih.govnih.govportlandpress.com

The interaction between Staufen 1 and P0 has been demonstrated to be direct and occurs both in vitro and in cells. nih.gov P0 is a component of the large 60S ribosomal subunit and forms the stalk of the ribosome, which is involved in the recruitment of translation factors. asm.org The association of Staufen 1 with P0 is RNA-independent, suggesting a protein-protein mediated recruitment of Staufen to ribosome-containing RNPs. nih.govasm.org This interaction is thought to be crucial for Staufen's role in modulating the translation of its target mRNAs. nih.gov

Other RNA-Binding Proteins (e.g., FMRP, TDP-43, hnRNPU, Argonaute, Tm1)

Staufen functions within a network of RNA-binding proteins (RBPs), often co-regulating the fate of specific mRNAs.

FMRP (Fragile X Mental Retardation Protein): Staufen and FMRP have been shown to interact and co-regulate synaptic processes. sdbonline.orgbiologists.comresearchgate.netnih.gov In Drosophila, FMRP binds to staufen mRNA, and both proteins act sequentially to control the expression of Coracle, a protein involved in synaptic structure and function. sdbonline.orgbiologists.combiologists.com This interaction highlights a hierarchical regulatory cascade where one RBP controls the expression of another to fine-tune synaptic development. sdbonline.org

TDP-43: Elevated levels of Staufen1 have been observed in cellular models of ALS with TDP-43 mutations. utah.edu While a direct physical interaction is not explicitly detailed in the provided context, their functional link in neurodegenerative disease pathways is evident.

hnRNPU: In a large-scale analysis of mRNP complexes, hnRNPU was identified as a component of a complex containing Staufen1 and Staufen2. uniprot.org

Argonaute: Staufen has been found to co-localize with Argonaute (Ago) proteins, key components of the RNA-induced silencing complex (RISC), within RNP granules. researchgate.net This suggests a potential role for Staufen in miRNA-mediated gene silencing.

Tm1 (Tropomyosin 1): In Drosophila, Staufen directly interacts with Tm1, a non-canonical kinesin adaptor protein. biorxiv.orgresearchgate.netnih.govsciety.org This interaction is crucial for the remodeling of the oskar mRNP and the switch from dynein- to kinesin-mediated transport. biorxiv.orgresearchgate.netembl.org

Protein Phosphatases (e.g., PP1)

Staufen's function can be modulated by post-translational modifications, including phosphorylation. It has been shown to interact with Protein Phosphatase 1 (PP1). nih.govnih.govnih.govresearchgate.netthebiogrid.org This interaction was identified through a yeast two-hybrid screen and confirmed by co-immunoprecipitation from rat brain homogenates. nih.gov The binding is mediated by a conserved motif in Staufen. nih.gov PP1 is a major serine/threonine phosphatase with a wide range of cellular functions. nih.govsdbonline.org The association of Staufen with PP1 suggests that Staufen's activity or the function of the RNP complexes it resides in may be regulated by dephosphorylation events. nih.gov

Key Signaling Pathway Components (e.g., mTOR, PERK-CHOP Pathway)

Staufen is also implicated in key cellular signaling pathways, particularly those related to stress responses.

mTOR: While a direct interaction with mTOR is not explicitly stated in the provided search results, the involvement of Staufen in translation and its association with ribosomes suggest a potential link to the mTOR pathway, a central regulator of cell growth and protein synthesis.

PERK-CHOP Pathway: Staufen1 has been identified as a modulator of the unfolded protein response (UPR), specifically the PERK-CHOP pathway, which is activated by endoplasmic reticulum (ER) stress. wikipedia.orgutah.edunih.govresearchgate.netutah.edu Elevated levels of Staufen1 can amplify the pro-apoptotic arm of this pathway, leading to increased cell death. utah.edunih.gov Conversely, a deficiency in Staufen1 reduces the UPR and apoptosis in response to ER stressors. utah.edunih.gov This indicates that Staufen1 plays a critical role in cellular stress responses and can influence cell fate decisions.

Interactive Data Tables

Table 1: Summary of Staufen Protein-Protein Interactions

Interacting Protein CategorySpecific Interacting Protein(s)Functional Consequence of Interaction
Cytoskeletal Elements TubulinAnchoring and transport of Staufen-containing RNP granules along microtubules. wikipedia.orgnih.govcapes.gov.br
Motor Proteins KinesinPlus-end directed transport of mRNA cargo. nih.govsdbonline.orgbiologists.comresearchgate.net
DyneinMinus-end directed transport and involvement in motor switching. oup.combiorxiv.orgresearchgate.net
Ribosomal Proteins P0 (RPLP0)Recruitment of Staufen to ribosomes, potentially modulating translation. nih.govnih.govportlandpress.comasm.org
Other RNA-Binding Proteins FMRPCo-regulation of synaptic protein expression. sdbonline.orgbiologists.comresearchgate.netnih.gov
TDP-43Implicated in neurodegenerative disease pathways. utah.edu
hnRNPUComponent of Staufen-containing mRNP complexes. uniprot.org
ArgonautePotential role in miRNA-mediated gene silencing. researchgate.net
Tm1Regulation of motor protein activity during mRNA transport. biorxiv.orgresearchgate.netnih.govsciety.org
Protein Phosphatases Protein Phosphatase 1 (PP1)Potential regulation of Staufen or RNP complex function via dephosphorylation. nih.govnih.govnih.govresearchgate.netthebiogrid.org
Signaling Pathway Components PERK-CHOP PathwayModulation of the unfolded protein response and apoptosis. wikipedia.orgutah.edunih.govresearchgate.netutah.edu

Nuclear Proteins (e.g., Nucleolin)

Although predominantly found in the cytoplasm, Staufen proteins have been shown to associate with proteins typically localized to the nucleus, suggesting a role in the nuclear history of an mRNA that influences its subsequent cytoplasmic fate. One such notable interaction is with Nucleolin.

Nucleolin is an abundant nucleolar protein involved in multiple steps of ribosome biogenesis, including the processing of pre-rRNA and the assembly of pre-ribosomal particles. embopress.org It is known to shuttle between the nucleus and the cytoplasm and is a component of distinct messenger RNP (mRNP) complexes. nih.gov The association between Staufen1 (Stau1) and Nucleolin has been identified in human cells through affinity purification of Stau1-containing RNP complexes. nih.govnih.govoup.com

Key findings regarding the Staufen-Nucleolin interaction:

RNA-Dependence: The interaction between Stau1 and Nucleolin is RNA-dependent. nih.govoup.com Treatment of cell lysates with RNase disrupts their association, indicating that they are part of the same RNP complex and are likely co-recruited to target mRNAs rather than interacting directly. nih.gov This interaction involves the RNA-binding domains of both proteins. nih.gov

Specificity: The association is specific, as Nucleolin does not co-purify with other RNA-binding proteins like hnRNPK under the same experimental conditions. nih.govportlandpress.com

Cellular Context: While Nucleolin is primarily in the nucleolus, its presence in cytoplasmic Staufen-containing granules has been observed in the dendrites of differentiated neuroblasts. nih.govoup.com This supports the idea that certain nuclear proteins may remain associated with mRNA complexes in the cytoplasm, potentially acting as markers of their nuclear history. oup.com The identification of several predominantly nuclear proteins, including Nucleolin, in native Staufen1 RNPs further substantiates this concept. researchgate.net

The functional significance of the Staufen-Nucleolin interaction is still under investigation, but it is hypothesized to be involved in the coordinated regulation of ribosome biogenesis and the transport and translation of specific mRNAs. The presence of both proteins in the same RNP complex suggests a link between the nuclear processing of an mRNA and its subsequent cytoplasmic localization and translation, orchestrated in part by Staufen.

Table 1: Summary of Staufen Interaction with Nucleolin

Interacting Protein Staufen Isoform Nature of Interaction Functional Implication References
Nucleolin Stau1 RNA-dependent Co-component of RNP complexes, potential link between nuclear mRNA processing and cytoplasmic fate. nih.gov, nih.gov, researchgate.net, oup.com

Methodological Approaches in Staufen Protein Research

RNA-Protein Interaction Assays

To identify the RNA molecules that associate with Staufen proteins and to map the specific binding sites, researchers utilize several powerful assays.

RNA Co-Immunoprecipitation (RIP) and Mass Spectrometry

RNA Co-Immunoprecipitation (RIP) is a fundamental technique used to isolate Staufen-containing ribonucleoprotein (RNP) complexes from cellular extracts. nih.govmdpi.com In this method, an antibody specific to a Staufen protein is used to pull down the protein along with its bound RNAs and any associated proteins. nih.govmdpi.com The co-immunoprecipitated RNAs can then be identified and quantified.

Mass spectrometry is often coupled with RIP to identify the proteins that are part of the Staufen RNP complex. nih.govoup.com For instance, studies have shown that human Staufen 1 (hStau1) associates with a variety of proteins, including protein phosphatase 1, the motor protein kinesin, and several ribosomal subunits in an RNA-independent manner. nih.gov In contrast, its association with the nucleocytoplasmic RNA-binding protein nucleolin is dependent on RNA. nih.gov Mass spectrometric analysis of TDP-43, a protein implicated in neurodegenerative diseases, revealed its co-purification with Staufen 1 (STAU1) and Fragile X Mental Retardation Protein (FMRP). nih.gov This finding suggests a functional interaction between these proteins in RNA processing events. nih.gov

Table 1: Selected Proteins Identified in Staufen 1 RNP Complexes via Mass Spectrometry

Identified Protein Association with Stau1 Method of Identification
Protein Phosphatase 1 RNA-independent RIP followed by Mass Spectrometry
Kinesin RNA-independent RIP followed by Mass Spectrometry
Ribosomal Subunits (large and small) RNA-independent RIP followed by Mass Spectrometry
Nucleolin RNA-dependent RIP followed by Mass Spectrometry
TDP-43 Co-purified Affinity purification followed by Mass Spectrometry
FMRP Co-purified Affinity purification followed by Mass Spectrometry
hnRNP A0, A1, A2/B1, K, L, Q, R Co-purified with TDP-43 complex Affinity purification followed by Mass Spectrometry
FUS Co-purified with TDP-43 complex Affinity purification followed by Mass Spectrometry

High-Throughput Sequencing (RIP-Seq, CLIP-Seq)

To achieve a transcriptome-wide view of Staufen's RNA targets, RIP is often combined with high-throughput sequencing in a method known as RIP-Seq. cd-genomics.com This approach allows for the identification of all RNAs bound by a specific this compound in a given cell type or condition. cd-genomics.com A study in Caenorhabditis elegans used a variation called RIP-Chip, which utilizes microarrays instead of sequencing, to identify 418 likely mRNA targets of STAU-1. nih.gov

Cross-linking and Immunoprecipitation followed by sequencing (CLIP-Seq) and its variants provide higher resolution mapping of the direct binding sites of Staufen on its target RNAs. researchgate.netoup.com In CLIP, cells are treated with UV light to create covalent cross-links between proteins and RNA that are in close contact. epigenie.com This is followed by immunoprecipitation of the Staufen-RNA complexes, enzymatic trimming of the RNA, and high-throughput sequencing of the remaining RNA fragments. researchgate.net This allows for the precise identification of the Staufen binding footprint on the RNA molecule. nih.gov A technique called hiCLIP has been specifically developed to study RNA duplexes bound by dsRBPs like Staufen1, providing insights into the structural context of binding. oup.com

Computational Prediction of RNA Binding Motifs and Structures

While Staufen proteins are known to bind dsRNA, the specific sequence or structural features that confer binding specificity are not entirely clear. nih.govlife-science-alliance.org Computational methods are therefore employed to predict RNA binding motifs and secondary structures that are likely to be recognized by Staufen. sjtu.edu.cn These approaches analyze sequences identified through methods like CLIP-Seq to find common patterns or structural elements. sjtu.edu.cn For example, computational analyses have been used to develop models that can predict RBP binding sites from RNA sequences by combining global and local convolutional neural networks. sjtu.edu.cn However, studies have also suggested that Staufen recognition may be more dependent on the secondary or tertiary structure of the RNA rather than a specific primary sequence motif. grantome.com The development of computational methods to study local RNA structures around RBP binding sites is helping to shed light on the relationship between RNA structure and Staufen binding. oup.com

Structural Biology Techniques

Understanding the three-dimensional structure of Staufen proteins and their complexes with RNA is essential for a mechanistic understanding of their function.

X-ray Crystallography

X-ray crystallography is a powerful technique used to determine the atomic and molecular structure of proteins and their complexes. This method has been instrumental in revealing the architecture of Staufen's dsRNA-binding domains (dsRBDs). The crystal structure of the third and fourth dsRBDs of human Staufen 1 (hStau1) in complex with a segment of ARF1 mRNA has been solved, providing detailed insights into how Staufen recognizes its RNA targets. life-science-alliance.orgrcsb.org This structure revealed specific interactions between the dsRBDs and the sugar-phosphate backbone of the RNA, as well as direct contacts between conserved Staufen residues and RNA bases. life-science-alliance.orgrcsb.org Crystallization experiments have also been performed on other Staufen constructs, such as the Staufen-like protein from Rattus norvegicus (Rgs4). biorxiv.org

Table 2: Crystallographic Data for hStau1 dsRBD3-4 in Complex with ARF1 RNA

Parameter Value
PDB ID 6HTU
Method X-RAY DIFFRACTION
Resolution 2.89 Å
R-Value Free 0.240
R-Value Work 0.217
Total Structure Weight 73.39 kDa
Atom Count 2,320

Data sourced from the RCSB Protein Data Bank. rcsb.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a complementary technique to X-ray crystallography that provides information about the structure and dynamics of proteins and their complexes in solution. tum.de NMR has been used to determine the solution structure of the third dsRBD of Drosophila Staufen, revealing a compact α-β-β-β-α fold. nih.govnih.gov This structural motif is characteristic of dsRBDs. nih.govnih.gov NMR titration experiments have also been employed to study the direct interaction between Drosophila Staufen and other proteins involved in mRNA localization, such as Tm1. biorxiv.org These studies showed that the addition of Staufen caused chemical shift perturbations and a decrease in the intensity of specific resonances in the NMR spectrum of Tm1, confirming a direct interaction. biorxiv.org

Cryo-Electron Microscopy (Cryo-EM)

Cryo-electron microscopy (cryo-EM) has emerged as a powerful technique for elucidating the three-dimensional structures of macromolecular complexes, including those involving the this compound. thermofisher.com This method allows for the visualization of proteins and their assemblies in a near-native state, providing critical insights into their function and interactions. ucl.ac.uk While high-resolution cryo-EM structures of the full-length this compound are still being pursued, the technique has been instrumental in characterizing Staufen-containing ribonucleoprotein (RNP) complexes and understanding its interaction with RNA.

Preliminary cryo-EM work has revealed the formation of well-ordered granules of this compound when bound to target RNA. bbk.ac.uk This observation is significant as it provides a structural basis for the role of Staufen in the assembly of RNA granules, which are crucial for mRNA transport, localization, and translational control.

Furthermore, cryo-EM has been used to validate and complement data from other structural and biochemical techniques. For instance, in studies of Staufen1 (STAU1), cryo-EM data of ribosomal RNA (rRNA) structures have been used as a reference to assess the accuracy of RNA duplexes identified through methods like hiCLIP (RNA hybrid and individual-nucleotide resolution cross-linking and immunoprecipitation). nih.gov This integrated approach helps in building more accurate models of RNA secondary structures recognized by Staufen in vivo. nih.gov

The dynamic and often transient nature of Staufen's interactions with other proteins and RNA can present challenges for structural determination. researchgate.netnih.gov However, advancements in cryo-EM, such as single-particle analysis and cryo-electron tomography (cryo-ET), are continually pushing the boundaries of what can be studied. thermofisher.comresearchgate.netfrontiersin.org These techniques hold the promise of capturing different conformational states of Staufen-containing complexes, thereby providing a more complete picture of its dynamic functions within the cell.

Cellular and Molecular Biology Techniques

Gene Expression Modulation (e.g., siRNA, Antisense Oligonucleotides, CRISPR/Cas9)

The functional significance of Staufen proteins has been extensively investigated through techniques that modulate their expression levels. These approaches allow researchers to observe the cellular and organismal consequences of Staufen depletion or knockout, thereby inferring its roles in various biological processes.

Small interfering RNA (siRNA) has been a widely used tool to down-regulate Staufen expression. For instance, in hippocampal slice cultures, the use of Stau1 siRNA resulted in its selective down-regulation, which in turn impaired long-term potentiation (L-LTP), a form of synaptic plasticity crucial for learning and memory. nih.gov This study demonstrated a direct link between Stau1 and the molecular mechanisms underlying memory formation. nih.gov Similarly, Stau2 downregulation in primary cortical neurons has been used to identify its target mRNAs and its role in mRNA stability. nih.gov

Antisense oligonucleotides represent another strategy to inhibit Staufen expression. By designing short, synthetic nucleic acid sequences that are complementary to the Staufen mRNA, researchers can trigger its degradation or block its translation. This approach offers an alternative to siRNA and can be particularly useful for in vivo studies in model organisms.

CRISPR/Cas9 technology provides a powerful method for generating complete and permanent knockout of the Staufen gene. This technique allows for precise genome editing, creating cell lines or model organisms that completely lack this compound. Such models are invaluable for studying the essential and non-redundant functions of Staufen throughout development and in adult physiology. While specific examples of CRISPR/Cas9-mediated knockout of Staufen are emerging, this approach is poised to provide deeper insights into its functions, overcoming the limitations of transient knockdown methods like siRNA, which may not achieve complete protein depletion.

These gene expression modulation techniques, often used in combination with other cellular and molecular assays, are fundamental to dissecting the complex roles of Staufen proteins in RNA metabolism and cellular function.

Immunofluorescence and Live-Cell Imaging

Immunofluorescence and live-cell imaging are indispensable techniques for visualizing the subcellular localization and dynamics of the this compound. These methods have provided crucial insights into where Staufen functions within the cell and how it moves and interacts with other components.

Immunofluorescence utilizes antibodies that specifically recognize the this compound to visualize its distribution in fixed cells or tissues. Through this method, Staufen has been shown to have a distinct and often granular or punctate distribution in the cytoplasm of various cell types. sdbonline.org In neurons, for example, Staufen is found in the cell body and also localizes to dendrites, where it is a component of RNA granules. nih.gov These granules are thought to be transport units for mRNAs, moving along microtubules to specific synaptic sites. In Drosophila oocytes, immunofluorescence has been pivotal in demonstrating the precise localization of Staufen to the posterior pole, a critical step for the proper localization of oskar mRNA and subsequent embryonic patterning. sdbonline.org

Live-cell imaging allows for the observation of this compound dynamics in real-time within living cells. By tagging Staufen with fluorescent proteins like Green Fluorescent Protein (GFP), researchers can track its movement and co-localization with other molecules. These studies have confirmed that Staufen-containing granules are highly mobile, undergoing microtubule-dependent transport in neuronal dendrites. nih.gov Live-cell imaging has also been instrumental in studying the dynamics of Staufen during processes like stress granule formation and viral infection.

Together, immunofluorescence and live-cell imaging provide a spatial and temporal map of Staufen's activity, revealing its association with key cellular structures and its dynamic behavior in response to various cellular signals. This information is essential for understanding how Staufen contributes to the intricate regulation of RNA fate.

Biochemical Fractionation and Proteomics

Biochemical fractionation coupled with proteomics serves as a powerful approach to identify the protein interaction network of Staufen and to determine its presence in different subcellular compartments and macromolecular complexes.

Biochemical fractionation involves the separation of cellular components into distinct fractions based on their physical and chemical properties. This can include separating the cytoplasm from the nucleus, or further fractionating the cytoplasm into soluble and organellar components. By analyzing these fractions for the presence of Staufen, researchers can determine its primary sites of residence within the cell. For instance, fractionation studies have confirmed the cytoplasmic localization of Staufen and its association with polysomes, the cellular machinery for protein synthesis. nih.gov

Co-immunoprecipitation (Co-IP) is a key technique used to identify proteins that interact with Staufen. In this method, an antibody specific to Staufen is used to pull down Staufen from a cell lysate, along with any proteins that are bound to it. These interacting proteins can then be identified using mass spectrometry-based proteomics. Co-IP studies have been instrumental in identifying numerous Staufen-interacting proteins, including components of the ribosome, RNA decay machinery (like Upf1), and motor proteins involved in transport. nih.gov To distinguish direct from indirect interactions, Co-IP is often coupled with other methods. nih.gov

Proteomics , the large-scale study of proteins, has revolutionized the analysis of Staufen's interaction network. By using advanced mass spectrometry techniques, a comprehensive list of proteins present in Staufen-containing complexes can be generated. This has provided a global view of the molecular environment in which Staufen operates and has implicated it in a wide range of cellular processes beyond its canonical role in RNA localization.

The combination of biochemical fractionation and proteomics has been crucial in building a detailed picture of the Staufen interactome, revealing a complex network of protein-protein interactions that underpin its diverse functions in post-transcriptional gene regulation.

Functional Assays in Model Organisms (e.g., Drosophila, Xenopus, Zebrafish, Rodents)

Model organisms have been instrumental in elucidating the physiological roles of the this compound, as they allow for genetic manipulation and the study of its function in the context of a whole organism.

Drosophila melanogaster : The fruit fly has been a cornerstone for Staufen research since the protein was first identified in this organism. life-science-alliance.org Genetic studies in Drosophila have been critical in establishing Staufen's essential role in mRNA localization during oogenesis. life-science-alliance.org Specifically, Staufen is required for the transport of oskar mRNA to the posterior pole of the oocyte and bicoid mRNA to the anterior pole. nih.govsdbonline.org Mutations in the staufen gene lead to severe defects in embryonic patterning. sdbonline.org Furthermore, studies in Drosophila have revealed a role for Staufen in the nervous system, where it is involved in neuroblast asymmetric division and memory formation. nih.govsdbonline.org Functional assays in flies often involve creating transgenic lines that express mutant forms of Staufen to dissect the function of its different domains. life-science-alliance.org

Xenopus laevis : The African clawed frog is a valuable model for studying early embryonic development. Research in Xenopus has shown that the Staufen homolog is also involved in RNA localization. This conservation of function across species highlights the fundamental importance of Staufen-mediated RNA transport in development.

Danio rerio : The zebrafish is another important vertebrate model, particularly for studying development and neurobiology. Studies in zebrafish have contributed to understanding the conserved roles of Staufen proteins in vertebrate development.

Rodents (Mice and Rats) : Mammalian models, such as mice and rats, have been crucial for investigating the function of the two mammalian Staufen homologs, Stau1 and Stau2. nih.gov As mentioned previously, studies in rat hippocampal slices using siRNA-mediated knockdown of Stau1 have demonstrated its importance for synaptic plasticity and memory. nih.gov Mouse models with targeted deletions of Stau1 or Stau2 have been generated to study their roles in various tissues and developmental stages. These studies have uncovered functions for Staufen proteins in neuronal development, stress granule formation, and the regulation of mRNA stability. nih.gov

Future Directions and Emerging Research Areas

Unraveling the Full Spectrum of Staufen Protein Target RNAs

A primary focus for future research is the comprehensive identification of all RNA molecules that interact with Staufen proteins (Stau1 and Stau2 in mammals). While studies have identified numerous target mRNAs, the complete repertoire remains unknown. jst.go.jpsdbonline.org Advanced techniques such as high-throughput sequencing of RNA isolated by crosslinking immunoprecipitation (CLIP-seq) and its variants are crucial for creating a complete atlas of Staufen-bound RNAs in various cell types and developmental stages. ucl.ac.uk

Early research in Drosophila established Staufen's role in localizing bicoid and oskar mRNAs, which are critical for embryonic patterning. life-science-alliance.orgresearchgate.net In mammals, Staufen proteins have been shown to bind to the 3'-untranslated regions (3'-UTRs) of specific mRNAs, often recognizing structured motifs. life-science-alliance.orgresearchgate.net For instance, human Staufen1 (hStau1) has been found to recognize a signature composed of two Alu motifs with opposite polarity. nih.gov Furthermore, rodent-specific B and ID short interspersed elements (SINEs) can also direct Staufen-mediated mRNA decay (SMD). pnas.orgpnas.org A significant portion of orthologous genes in humans and mice contain these SINEs in their 3'-UTRs, suggesting a widespread role for Staufen in post-transcriptional regulation. pnas.org

Future investigations should aim to:

Identify and validate the complete set of Staufen target RNAs in different tissues and under various physiological and pathological conditions.

Characterize the specific RNA structures and sequence motifs that determine Staufen binding specificity. life-science-alliance.orgresearchgate.net

Explore how the binding of Staufen to its target RNAs is regulated, for example, by post-translational modifications of the protein or by the presence of other RNA-binding proteins (RBPs).

Elucidating the Dynamics of this compound in RNP Assembly and Disassembly

Staufen proteins are key components of ribonucleoprotein (RNP) granules, which are dynamic, membrane-less organelles involved in the transport, storage, and translation of mRNAs. annualreviews.orgresearchgate.net Understanding the mechanisms that govern the assembly, transport, and disassembly of Staufen-containing RNPs is a critical area for future research.

Staufen-containing RNPs are transported along microtubules, a process that involves motor proteins. nih.govresearchgate.net The composition of these granules is heterogeneous and can change in response to cellular signals, suggesting a highly regulated process. researchgate.net For example, the interaction between Staufen and other proteins, such as the translational repressor Tm1-I/C in Drosophila, can regulate the composition and transport of mRNPs. biorxiv.org The process of liquid-liquid phase separation (LLPS) is thought to be a key driver in the formation of these dynamic RNP granules. annualreviews.orgfrontiersin.org

Key questions to be addressed include:

What are the molecular signals that trigger the assembly and disassembly of Staufen-containing RNPs?

How is the composition of these granules regulated to determine the fate of the associated mRNAs (e.g., transport, translation, or degradation)?

What is the precise role of Staufen in the liquid-liquid phase separation process that leads to RNP granule formation? frontiersin.org

Exploring Context-Dependent Functional Specificity of this compound Orthologs and Isoforms

Mammals express two Staufen orthologs, Stau1 and Stau2, which have distinct as well as overlapping functions. nih.gov Furthermore, both Stau1 and Stau2 exist as multiple splice isoforms. jst.go.jp These orthologs and isoforms exhibit different spatio-temporal expression patterns and have been shown to reside in distinct RNP granules, suggesting functional specialization. jst.go.jpnih.gov For example, despite their structural similarities, there is only about a 30% overlap in the mRNA content of their respective mRNP complexes. nih.gov

Stau1 has been implicated in Staufen-mediated mRNA decay (SMD), a process that targets specific mRNAs for degradation. jst.go.jpnih.gov In contrast, Stau2 appears to primarily stabilize its target mRNAs in neurons. sdbonline.orgresearchgate.netresearchgate.netnih.gov The functional differences between Staufen isoforms are also an important area of investigation. For instance, different isoforms of rat Staufen have been shown to have varying RNA-binding activities. oup.com

Future research should focus on:

Systematically characterizing the specific functions of Stau1 and Stau2 and their various isoforms in different cell types and developmental contexts.

Identifying the protein and RNA interaction partners that are unique to each ortholog and isoform.

Investigating how the expression and activity of Staufen orthologs and isoforms are regulated to achieve functional specificity. oup.com

Integration of this compound Research with Systems Biology Approaches

To fully comprehend the multifaceted roles of Staufen proteins, it is essential to integrate research findings into a broader systems-level context. researchgate.net This involves combining data from genomics, transcriptomics, proteomics, and interactomics to build comprehensive models of Staufen-regulated networks. ucl.ac.ukresearchgate.net

Systems biology approaches can help to:

Map the complete interactome of Staufen proteins, including their interactions with other proteins and RNAs. researchgate.net

Model the regulatory networks controlled by Staufen and predict the downstream consequences of altering Staufen expression or function.

Identify key nodes and pathways within these networks that could be targeted for therapeutic intervention.

By integrating diverse datasets, researchers can move beyond the study of individual Staufen-RNA interactions to a more holistic understanding of how Staufen contributes to cellular homeostasis and disease. ucl.ac.ukresearchgate.net

Q & A

Q. What structural features enable Staufen proteins to bind double-stranded RNA (dsRNA), and how are these domains characterized experimentally?

Staufen proteins contain conserved double-stranded RNA-binding domains (dsRBDs) critical for RNA interactions. Structural studies using nuclear magnetic resonance (NMR) revealed that dsRBD3 forms an α-β-β-β-α fold, homologous to the N-terminal domain of ribosomal protein S5, enabling RNA binding via conserved residues like F32 and K50 . Mutagenesis of surface residues in dsRBD3 and dsRBD4 confirmed their roles in RNA binding and ribosome association .

Q. What methodologies identify Staufen-associated mRNAs in vivo?

Genome-wide RNA co-immunoprecipitation (RIP-Chip) combined with microarray analysis is used to identify Staufen-bound transcripts. For example, in Drosophila embryos, this approach revealed enriched 3′UTR secondary structures and longer 3′UTRs in target mRNAs . In mammalian neurons, sucrose gradient fractionation and co-sedimentation with ribosomal subunits demonstrated Staufen-ribosome associations .

Q. How does Staufen interact with ribosomes, and what functional implications does this have?

Sedimentation assays and subcellular fractionation show that human Staufen (hStau55) co-fractionates with 40S and 60S ribosomal subunits, suggesting a role in translation regulation. Deletion mutants revealed that dsRBD3 mediates RNA-dependent ribosome binding, while dsRBD4 and the tubulin-binding domain facilitate protein-protein interactions .

Advanced Research Questions

Q. How can live-cell imaging resolve discrepancies in Staufen's role in mRNA transport dynamics?

Quantitative imaging in Drosophila oocytes showed that Staufen and oskar mRNA form stable complexes only at late transport stages, contradicting models of early escort roles. Live tracking with GFP-tagged Staufen revealed transient collisions but no stable binding until posterior localization, suggesting distinct regulatory phases .

Q. What computational tools predict Staufen binding sites and RNA secondary structures in target mRNAs?

Genome-wide analyses use RNAfold and sequence motif scanning to identify enriched stem-loop and bulge-loop structures in 3′UTRs. For example, Drosophila bicoid and human ARF1 3′UTRs contain conserved Staufen-binding regions validated by RIP-Chip and in vitro binding assays .

Q. How do distinct Staufen domains mediate cytoskeletal interactions for mRNA localization?

Domain-specific mutagenesis in Drosophila demonstrated that dsRBD2 is essential for microtubule-dependent oskar mRNA transport, while dsRBD5 regulates actin-dependent prospero mRNA anchoring. Deletion of dsRBD2 disrupts posterior localization, whereas dsRBD5 loss abolishes translation derepression .

Q. What genetic models elucidate Staufen's role in neurodegenerative diseases like ALS/FTD?

In Drosophila, heterozygous loss of staufen rescues toxicity caused by ALS-linked poly-PR dipeptide repeats. Retinal degeneration assays and viability tests showed that reducing Staufen levels restores neuronal health, linked to reduced nuclear Staufen accumulation and fibrillarin upregulation .

Q. How do post-translational modifications regulate Staufen's activity in mRNA transport and translation?

Phosphorylation studies in mammalian cells (e.g., using kinase inhibitors) and mass spectrometry can identify modification sites. For example, Staufen's tubulin-binding domain may undergo phosphorylation to modulate microtubule interactions, though specific regulatory mechanisms remain under investigation .

Methodological Notes

  • Contradiction Analysis : When conflicting data arise (e.g., Staufen's role in early vs. late mRNA transport), combine live imaging, biochemical fractionation, and genetic perturbations (e.g., staufen mutants) to dissect spatiotemporal interactions .
  • Experimental Design : For RNA-protein interaction studies, include controls like RNase treatment to distinguish RNA-dependent vs. RNA-independent associations .
  • Data Interpretation : Use structural homology modeling (e.g., comparing dsRBDs to ribosomal proteins) to infer functional domains, validated by targeted mutagenesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.